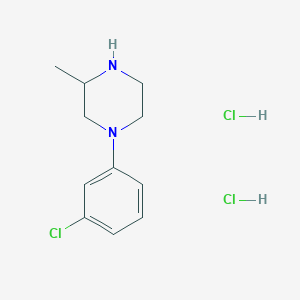

1-(3-Chlorphenyl)-3-Methylpiperazin-Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride is a derivative of piperazine featuring a chlorophenyl and a methyl group attached to the piperazine ring. Piperazine derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

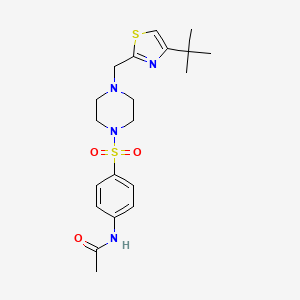

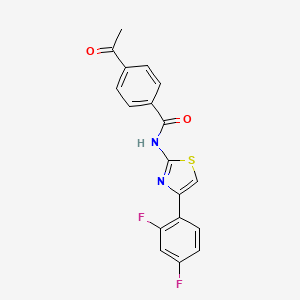

The synthesis of chlorophenylpiperazine derivatives can be achieved through various methods. One approach involves the reaction of chlorophenyl diazonium salts with quinoxaline derivatives, as seen in the synthesis of 3-formyl-2-oxo-1,2-dihydroquinoxaline chlorophenylhydrazones . Another method for synthesizing piperazine derivatives is the intramolecular reductive coupling of diimines, which yields diarylpiperazines with high enantiomeric purity after resolution . Additionally, the synthesis of 2,3-dichlorophenylpiperazine from 2,3-dichloroaniline has been developed, showcasing a pathway that utilizes cheap raw materials and catalysts, and is insensitive to moisture .

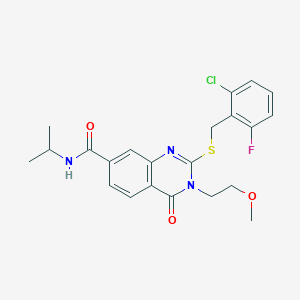

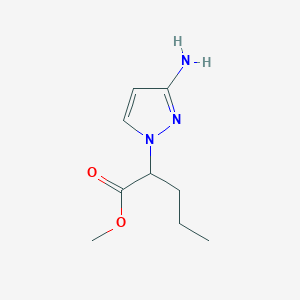

Molecular Structure Analysis

The molecular structure of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride would consist of a piperazine ring with a methyl group and a chlorophenyl group attached to it. The presence of the chlorophenyl group can influence the electronic properties of the molecule and potentially its tautomeric equilibria, as observed in related compounds . The stereochemistry of piperazine derivatives can be complex, with the possibility of enantiomers and diastereomers, which can be separated and identified using various methods .

Chemical Reactions Analysis

Piperazine derivatives can participate in a variety of chemical reactions. The reactivity of such compounds can be influenced by substituents on the piperazine ring. For instance, the chlorophenyl group can engage in electrophilic substitution reactions due to the electron-withdrawing nature of the chlorine atom. The synthesis of 2,3-dichlorophenylpiperazine involves the formation of an intermediate diazonium salt, which is a common reactive intermediate in the chemistry of aromatic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride would be influenced by its molecular structure. The presence of the chlorophenyl group would likely increase the compound's density and melting point compared to unsubstituted piperazine. The compound's solubility in various solvents would be an important characteristic, especially for its application in chemical syntheses and pharmaceutical formulations. The titration of related compounds, such as 1,4-diphenylpiperazine, has been studied to understand their acid-base behavior, which is crucial for identifying and quantifying these compounds in mixtures .

Wissenschaftliche Forschungsanwendungen

- mCPP wirkt als Agonist des Serotoninrezeptors, insbesondere auf die 5-HT2A- und 5-HT2C-Rezeptoren. Forscher haben seine Auswirkungen auf die Stimmungsregulation, Angst und Kognition untersucht. Es kann als Werkzeugverbindung für die Untersuchung serotonerger Pfade und Rezeptorinteraktionen dienen .

Neuropharmakologie und Modulation des Serotoninrezeptors

Sigma-Aldrich. 1-(3-Chlorphenyl)piperazin-Dihydrochlorid.

Wirkmechanismus

Target of Action

The primary target of 1-(3-Chlorophenyl)-3-methylpiperazine dihydrochloride, also known as m-CPP, is the serotonin receptor (5-HT2c) . Serotonin receptors play a crucial role in regulating mood, anxiety, and appetite among other physiological processes.

Mode of Action

m-CPP acts as an agonist at the serotonin receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter, serotonin. The activation of the serotonin receptor leads to a series of intracellular events, including the release of secondary messengers, which ultimately influence neuronal activity.

Pharmacokinetics

It is known that m-cpp is a major metabolite of the antidepressant medications trazodone and nefazodone . This suggests that it is likely to be well-absorbed and distributed in the body, metabolized in the liver, and excreted in the urine.

Result of Action

The activation of serotonin receptors by m-CPP can lead to a variety of effects at the molecular and cellular level. For example, it has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that m-CPP may influence feeding behavior and potentially contribute to the therapeutic effects of antidepressants.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-3-methylpiperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.2ClH/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11;;/h2-4,7,9,13H,5-6,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCULTRNZBVNCSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dimethoxybenzamide](/img/structure/B2500737.png)

![1-(2,5-dimethylbenzyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500742.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

![6-chloro-3-[(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2500745.png)